molecular formula C10H21ClO3S B15324603 6-Isobutoxyhexane-1-sulfonyl chloride

6-Isobutoxyhexane-1-sulfonyl chloride

Cat. No.: B15324603
M. Wt: 256.79 g/mol
InChI Key: OEISHNMYHLNHHO-UHFFFAOYSA-N
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Description

6-Isobutoxyhexane-1-sulfonyl chloride is an organosulfur compound characterized by the presence of a sulfonyl chloride group attached to a hexane chain with an isobutoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Isobutoxyhexane-1-sulfonyl chloride can be synthesized through the chlorosulfonation of 6-isobutoxyhexane. This process typically involves the reaction of 6-isobutoxyhexane with chlorosulfonic acid under controlled conditions to introduce the sulfonyl chloride group . The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

6-Isobutoxyhexane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols.

    Reducing Agents: Lithium aluminum hydride.

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Major Products Formed

    Sulfonamides: Formed by reaction with amines.

    Sulfonates: Formed by reaction with alcohols.

    Sulfonothioates: Formed by reaction with thiols.

    Sulfonic Acids: Formed by oxidation.

Scientific Research Applications

6-Isobutoxyhexane-1-sulfonyl chloride has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-isobutoxyhexane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The resulting products depend on the nature of the nucleophile and the reaction conditions. For example, reaction with an amine leads to the formation of a sulfonamide, while reaction with an alcohol forms a sulfonate .

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonyl Chloride: A simpler sulfonyl chloride with a single carbon chain.

    Benzenesulfonyl Chloride: An aromatic sulfonyl chloride with a benzene ring.

    Tosyl Chloride: A para-toluenesulfonyl chloride with a methyl group on the benzene ring.

Uniqueness

6-Isobutoxyhexane-1-sulfonyl chloride is unique due to its longer aliphatic chain and the presence of an isobutoxy group, which can influence its reactivity and solubility compared to simpler sulfonyl chlorides. This structural variation allows for tailored applications in specific chemical reactions and industrial processes.

Properties

Molecular Formula

C10H21ClO3S

Molecular Weight

256.79 g/mol

IUPAC Name

6-(2-methylpropoxy)hexane-1-sulfonyl chloride

InChI

InChI=1S/C10H21ClO3S/c1-10(2)9-14-7-5-3-4-6-8-15(11,12)13/h10H,3-9H2,1-2H3

InChI Key

OEISHNMYHLNHHO-UHFFFAOYSA-N

Canonical SMILES

CC(C)COCCCCCCS(=O)(=O)Cl

Origin of Product

United States

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